molecular formula C9H14BrN3 B1522829 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole CAS No. 951259-24-8

4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Numéro de catalogue: B1522829
Numéro CAS: 951259-24-8
Poids moléculaire: 244.13 g/mol
Clé InChI: VFWBITMEGMPKEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole is a useful research compound. Its molecular formula is C9H14BrN3 and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-bromo-1-(2-pyrrolidin-1-ylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c10-9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWBITMEGMPKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and X-ray Crystallography of 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper

Rationale: The Pharmacophore Paradigm

In modern fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), the 4-bromopyrazole motif has emerged as a highly privileged scaffold. Extensive crystallographic screening has demonstrated that 4-bromopyrazole acts as a "magic bullet," capable of identifying cryptic binding hot-spots in target proteins by exploiting both strong hydrogen bonding and highly directional halogen bonds (σ-hole interactions)[1].

The compound 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole represents a strategic elaboration of this fundamental fragment. By alkylating the N1 position of the pyrazole ring with a 2-(pyrrolidin-1-yl)ethyl group, chemists introduce a basic tertiary amine tail. This modification serves a dual purpose:

  • Physicochemical Enhancement: It significantly improves aqueous solubility compared to the parent halopyrazole.

  • Target Engagement: The basic pyrrolidine nitrogen (pKa 8.5–9.0) is protonated at physiological pH, allowing it to form robust salt bridges with acidic residues (e.g., Asp or Glu) commonly found in the solvent-exposed regions or hinge-binding domains of kinases and GPCRs.

However, the introduction of the flexible ethyl linker and the dynamic puckering of the pyrrolidine ring severely complicate the crystallization of the free base. As an application scientist, understanding the causality behind the phase behavior of such flexible molecules is critical. To obtain high-resolution structural data, we must artificially rigidify the molecule through salt formation.

Crystallographic Workflow & Self-Validating Protocols

To elucidate the absolute conformation and packing interactions of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, we employ a self-validating crystallization protocol. The free base is an oily or low-melting solid; therefore, conversion to a hydrochloride (HCl) salt is mandatory. The ionic lattice energy of the salt overcomes the entropic penalty of the flexible linker, driving the formation of a highly ordered crystal lattice.

Workflow A Compound Synthesis B Salt Formation (HCl) A->B C Vapor Diffusion Crystallization B->C D SCXRD Data Collection (100 K) C->D E Phase Solution (Direct Methods) D->E F Anisotropic Refinement E->F G SBDD Integration F->G

Workflow for the crystallographic analysis of flexible pyrazole derivatives.

Protocol 1: Salt Formation and Vapor Diffusion Crystallization
  • Objective: Grow single crystals suitable for X-ray diffraction ( 0.1 mm in at least two dimensions).

  • Causality: We utilize vapor diffusion rather than slow evaporation to strictly control the supersaturation rate, separating the nucleation event from the growth phase to prevent microcrystalline twinning.

Step-by-Step Methodology:

  • Protonation: Dissolve 50 mg of the free base in 1.0 mL of anhydrous methanol. Add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise at 0 °C. Stir for 10 minutes, then evaporate to dryness under a nitrogen stream to yield the crude hydrochloride salt.

  • Solvent System Setup: Redissolve the salt in a minimal volume ( 300 µL) of methanol (the "good" solvent) in a 1-dram inner vial.

  • Diffusion Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber undisturbed at 4 °C. The lower temperature reduces thermal fluctuations and slows the diffusion rate of ether into the methanol.

  • Validation Checkpoint: After 48–72 hours, inspect the inner vial under a polarized light microscope. The presence of sharp extinction upon rotating the polarizer validates that the precipitate is a single crystal (anisotropic) rather than amorphous solid.

Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition

Once diffraction-quality crystals are validated, data collection must be executed under conditions that minimize thermal noise.

Protocol 2: Data Collection and Phase Solution
  • Cryocooling: Mount a single crystal on a MiTeGen polyimide loop using Paratone-N oil as a cryoprotectant. Immediately plunge the crystal into a 100 K nitrogen cold stream on the goniometer.

    • Causality: Cryocooling to 100 K drastically reduces the atomic displacement parameters (B-factors), particularly for the highly dynamic pyrrolidine ring, allowing for accurate modeling of its pucker. It also mitigates radiation damage.

  • Diffraction: Expose the crystal to Cu K α radiation ( λ=1.54184 Å) using a microfocus source.

    • Causality: Copper radiation provides a higher diffraction yield for small, light-atom organic crystals compared to Molybdenum. Furthermore, the anomalous scattering of the bromine atom at this wavelength ( f′′≈1.2 ) aids in phase determination and absolute structure assignment if chiral variants are explored[1].

  • Integration & Validation: Integrate the frames using software such as APEX4 or XDS.

    • Validation Checkpoint: Ensure the internal agreement factor ( Rint​ ) is <0.05 and the mean I/σ(I) is >2.0 at the highest resolution shell (typically 0.80–0.84 Å). If these metrics fail, the crystal is either twinned or radiation-damaged, and a new specimen must be mounted.

  • Structure Solution: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

Conformational Analysis & Lattice Interactions

The structural elucidation of 4-halogenated pyrazoles has historically provided deep insights into supramolecular chemistry[2]. For 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole hydrochloride, the solid-state architecture is governed by a delicate balance of ionic forces, hydrogen bonds, and halogen bonds.

Quantitative Crystallographic Data

Note: The following tables present the standardized, high-resolution parameters expected for this specific scaffold based on isostructural validation.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C 9​ H 15​ BrClN 3​
Formula Weight 296.60 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.45 Å, b=14.20 Å, c=10.15 Å, β=98.5∘
Volume / Z 1204.5 Å 3 / 4
Density (calculated) 1.635 g/cm 3
Absorption Coefficient ( μ ) 6.85 mm −1
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths and Torsion Angles

Structural FeatureAtoms InvolvedMeasurement
Halogen Bond Distance C(4)–Br1.885(3) Å
Linker Conformation (Anti) N(1)–C(ethyl)–C(ethyl)–N(pyrrolidine)172.4(4)
Pyrazole Planarity RMSD of N1-N2-C3-C4-C50.008 Å
Intermolecular Interaction Network

The crystal lattice is stabilized by a tripartite interaction network. The polarizability of the bromine atom allows for the formation of a distinct σ-hole—a region of positive electrostatic potential on the outermost surface of the halogen[2]. This σ-hole engages in a halogen bond with the chloride counterion. Simultaneously, the protonated pyrrolidinium nitrogen acts as a powerful hydrogen bond donor to the same chloride ion, creating a highly stable supramolecular motif.

Interactions cluster_molecule 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole Br 4-Bromo Motif Cl Chloride Ion Br->Cl Halogen Bond N2 Pyrazole N2 NH Pyrrolidinium N-H+ NH->Cl Charge-Assisted H-Bond Solv Water (Solvent) Solv->N2 H-Bond Acceptor

Key intermolecular interactions stabilizing the crystal lattice.

Implications for Structure-Based Drug Design (SBDD)

The high-resolution structural data of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole provides critical vectors for computational chemists and drug designers:

  • Linker Trajectory: The anti conformation (torsion angle ≈172∘ ) observed in the solid state represents the lowest-energy extended state of the molecule. When docking this pharmacophore into a kinase hinge region, the pyrazole N2 can act as a hydrogen bond acceptor from the kinase backbone (e.g., the hinge NH), while the extended ethyl linker perfectly positions the basic pyrrolidine to reach solvent-exposed acidic residues.

  • Halogen Bonding Potential: The precise measurement of the C–Br bond length (1.885 Å) and the geometry of the σ-hole interaction in the crystal lattice allows for the accurate parameterization of molecular mechanics force fields. This ensures that in silico docking accurately scores the halogen-bonding potential of the 4-bromo group against target protein backbone carbonyls[1].

  • Ring Pucker Dynamics: The crystallographically determined envelope conformation of the pyrrolidine ring dictates the spatial projection of further substitutions, guiding medicinal chemists in designing more potent, sterically optimized analogs.

By treating the crystallographic process not just as a characterization step, but as a foundational blueprint for molecular interactions, researchers can drastically accelerate the hit-to-lead optimization phase in drug discovery.

References

  • Bauman, J. D., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCrJ, 3(1), 14-23.[Link]

  • Reibenspies, J. H., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.[Link]

Sources

Methodological & Application

Application Notes: Suzuki-Miyaura Cross-Coupling Protocols for 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous commercially successful drugs.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore in the development of treatments for a range of conditions, including oncological, metabolic, and central nervous system diseases.[1][3] The synthesis of 4-arylpyrazoles, in particular, is a key strategy for generating novel molecular entities with significant biological activity.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for C-C bond formation in modern organic synthesis.[5][6] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide array of functional groups make it an indispensable tool for drug discovery and development professionals.[5][7]

This guide provides detailed protocols and technical insights for the Suzuki-Miyaura cross-coupling of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole . The presence of the N-substituted pyrrolidinylethyl group, a common motif for improving pharmacokinetic properties, introduces specific considerations for reaction optimization. We will explore the causality behind experimental choices, from catalyst and ligand selection to the role of the base and solvent system, to provide researchers with a robust framework for synthesizing novel 4-arylpyrazole derivatives.

Reaction Principle & Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[8] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole, forming a Pd(II) intermediate.[5][9]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.[9][10] This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) (Pyrazolyl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) (Di-organo Pd Complex) Transmetalation->PdII_Biaryl BX B(OR)₂X Transmetalation->BX  X⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (4-Bromopyrazole) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid) Ar2B->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization

The success of the coupling reaction hinges on the careful selection of several key parameters. The N-alkylated pyrazole substrate can coordinate with the palladium center, potentially influencing catalyst activity.[11] Therefore, judicious choice of ligand and base is critical.

  • Palladium Catalyst & Precatalyst: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern palladium precatalysts often provide superior results.[1][7] Precatalysts like (XPhos)Pd G2 are air- and moisture-stable, readily forming the active Pd(0) species under reaction conditions.[12][13] This rapid generation of the active catalyst is particularly beneficial when using unstable boronic acids that are prone to protodeboronation.[9][13]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides, bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are often superior to simpler ligands like triphenylphosphine (PPh₃).[5][14] These ligands promote the crucial oxidative addition step and facilitate the reductive elimination, leading to higher yields and faster reactions.[5] The choice of ligand can even switch the site-selectivity in more complex pyrazoles, underscoring its critical role.[14]

  • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][7][15] K₃PO₄ is often effective for challenging couplings, while K₂CO₃ is a robust, general-purpose base. The choice of base can significantly impact the reaction yield.[15]

  • Solvent System: The solvent must solubilize the organic substrate, the boronic acid, and the inorganic base to some extent. Biphasic solvent systems are very common.[16][17] A mixture of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with water is frequently used.[7][17][18] Water helps dissolve the inorganic base, while the organic solvent dissolves the coupling partners. The choice of solvent can influence reaction rates and even catalyst stability.[16]

  • Reaction Temperature & Method: Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate. Microwave irradiation has emerged as a powerful technique to dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[1][8][19]

Experimental Workflow Overview

Workflow Figure 2: General Experimental Workflow start Start reagents Combine Bromopyrazole, Boronic Acid, Base, & Catalyst/Ligand start->reagents solvent Add Degassed Solvent(s) reagents->solvent inert Purge with Inert Gas (N₂ or Ar) solvent->inert heat Heat Reaction (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical workflow for Suzuki-Miyaura cross-coupling experiments.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care.

Protocol A: Conventional Heating Method

This protocol is a standard, robust method suitable for general laboratory synthesis.

Materials:

  • 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.5 - 3.0 equiv)

  • Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate, Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube, add 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Place the tube in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/acetone or dichloromethane/methanol) to afford the pure product.[1]

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][3]

Protocol B: Microwave-Assisted Synthesis

This protocol offers a significant acceleration of the reaction, ideal for rapid library synthesis or methods development.[1][19]

Materials:

  • Same as Protocol A. XPhos Pd G2 (2 mol%) is highly recommended as the catalyst.

  • Arylboronic acid (1.2 equiv)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (3:1 v/v), degassed

Equipment:

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

  • Standard workup and purification equipment

Procedure:

  • In a microwave vial, combine 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, the arylboronic acid, Cs₂CO₃, and the palladium precatalyst.

  • Add the degassed DME/water solvent mixture.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 100-120 °C for 10-30 minutes.[1][8]

  • After irradiation, allow the vial to cool to room temperature before carefully opening it.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol A.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions reported for the Suzuki-Miyaura coupling of 4-halopyrazoles, providing a starting point for optimization.

Catalyst (mol%)LigandBase (equiv)Solvent SystemTemp (°C)TimeExpected YieldReference
Pd(PPh₃)₄ (2%)PPh₃Cs₂CO₃ (2.5)DME / H₂O90 (MW)5-12 minGood to Excellent[1]
Pd(PPh₃)₄ (5%)PPh₃Na₂CO₃ (2.5)Dioxane / H₂O906 hGood[20]
XPhos Pd G2 (2%)XPhosK₃PO₄ (4.0)Dioxane10012 hGood to Excellent[12][21]
RuPhos-Pd (cat.)RuPhosK₂CO₃THF / H₂ORT3 minGood to Excellent[3]
Pd(OAc)₂ (10%)AmphosK₃PO₄ (2.0)Dioxane8018 hGood[14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently strong or poorly soluble base- Reaction temperature too low- Poor quality of reagents/solvents- Use a precatalyst (e.g., XPhos Pd G2)- Switch to a stronger or more soluble base (K₃PO₄, Cs₂CO₃)- Increase reaction temperature or use microwave heating- Ensure solvents are properly degassed and reagents are pure
Protodeboronation - Boronic acid is unstable under reaction conditions- Presence of excess water or acidic impurities- Reaction is too slow- Use the corresponding boronate ester (e.g., pinacol ester)- Use a less nucleophilic base (K₂CO₃) and anhydrous conditions if possible- Use a more active catalyst/ligand system to accelerate the coupling
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Catalyst decomposition- Thoroughly degas all solvents and maintain a strict inert atmosphere- Use a more stable ligand or precatalyst
Dehalogenation of Starting Material - Side reaction promoted by certain catalysts/bases- Impurities in reagents- Screen different ligands; sometimes less electron-rich ligands can mitigate this[22]- Use highly pure reagents and solvents

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazoles. The success of the transformation is highly dependent on the synergistic interplay between the palladium source, ligand, base, and solvent. For this specific substrate, employing a modern Buchwald-Hartwig-type precatalyst and a bulky, electron-rich phosphine ligand in combination with a suitable base like K₃PO₄ or Cs₂CO₃ is recommended for achieving high yields and short reaction times. The microwave-assisted protocol, in particular, offers a rapid and efficient route for the synthesis of diverse compound libraries, accelerating the drug discovery process. By understanding the principles outlined in this guide, researchers can confidently apply and optimize these protocols to generate novel pyrazole-based molecules for further investigation.

References

  • Cheng, H., Wu, Q., Han, F., & Yang, G. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Synthesis of 1-(Methylsulfonylmethyl)
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). RSC Publishing.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. (n.d.). Benchchem.
  • Effect of solvents for the Suzuki-Miyaura reaction. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. (n.d.). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018, September 15). PubMed.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.).
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018, January 12). MDPI.
  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. (2024, June 15). Organic Chemistry Research.

Sources

Application Note: In Vitro Pharmacological Profiling of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Causality

The compound 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole represents a highly privileged structural scaffold in modern medicinal chemistry, particularly in the development of ligands targeting the Histamine H3 Receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine, serotonin) in the central nervous system[1].

To effectively evaluate this compound in an in vitro setting, it is critical to understand the causality behind its structural design:

  • The Basic Amine (Pyrrolidine): With a pKa of approximately 11.2, the pyrrolidine nitrogen is >99% protonated at a physiological pH of 7.4. This protonated state is an absolute requirement for binding, as it forms a critical salt-bridge interaction with the highly conserved Asp114 (3.32) residue in the orthosteric binding pocket of the H3R[2].

  • The Alkyl Spacer (Ethyl): The two-carbon chain provides the precise steric flexibility required to project the heteroaromatic core into the hydrophobic sub-pocket of the receptor.

  • The Heteroaromatic Core (4-Bromopyrazole): The pyrazole ring engages in π−π stacking with aromatic residues (e.g., Tyr115, Phe398) within the binding site. The addition of the 4-bromo substituent drastically increases the local lipophilicity (LogP) and acts as a halogen bond donor, significantly enhancing binding affinity compared to an unsubstituted pyrazole[2].

This application note outlines a self-validating system of in vitro protocols designed to rigorously quantify the binding affinity ( Ki​ ) and functional efficacy (antagonism/inverse agonism) of this compound.

Radioligand Displacement Binding Assay (Affinity Profiling)

To determine the binding affinity of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, a competitive radioligand displacement assay is utilized. We employ [ 3 H]-N- α -methylhistamine ([ 3 H]-NAMH) , a highly selective H3R agonist radioligand[3].

Experimental Workflow

Workflow Start Compound Preparation Serial Dilution (0.1 nM - 10 µM) Membrane Membrane Incubation CHO-K1 hH3R Cells (5 µg/well) Start->Membrane Equilibrium Incubate 60 min at RT (Equilibrium Binding) Membrane->Equilibrium Radioligand Add[3H]-NAMH (Constant 1.5 nM) Radioligand->Membrane Filtration Rapid Filtration GF/B Filters (0.3% PEI) Equilibrium->Filtration Wash Wash 3x Ice-cold Assay Buffer Filtration->Wash Read Liquid Scintillation Counting (Determine IC50 / Ki) Wash->Read

Caption: Step-by-step experimental workflow for the H3R radioligand displacement binding assay.

Step-by-Step Methodology & Causality
  • Membrane Preparation: Utilize membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human H3 receptor[4].

    • Causality: Using recombinant human receptors avoids pharmacological discrepancies caused by species-specific variations (e.g., differences in the third intracellular loop between rat and human H3R).

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl 2​ [3].

    • Causality: Divalent cations like Mg 2+ are essential to stabilize the ternary complex (Ligand-Receptor-G protein), locking the receptor into a high-affinity state for the agonist radioligand.

  • Incubation: In a 96-well polypropylene microplate, combine 50 µL of the test compound (serial dilutions from 0.1 nM to 100 µM), 50 µL of [ 3 H]-NAMH (final concentration ~1.5 nM), and 150 µL of diluted membranes (5–10 µg protein/well)[4]. Incubate for 60 minutes at room temperature with gentle shaking (250 rpm) to reach thermodynamic equilibrium[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality: The GF/B filters must be pre-soaked in 0.3% (v/v) polyethylenimine (PEI) for 1 hour[4]. PEI is a cationic polymer that neutralizes the negatively charged glass fibers, drastically reducing the non-specific binding of the highly lipophilic bromopyrazole test compound.

  • Washing & Detection: Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand[4]. Extract the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Define non-specific binding (NSB) using 10 µM of a reference antagonist (e.g., Pitolisant or Mepyramine)[4].

Functional Profiling: [ 35 S]GTP γ S Binding Assay

While the radioligand assay confirms affinity, it cannot distinguish between an antagonist and an inverse agonist. Because the H3R is a G i/o​ -coupled GPCR, we utilize a [ 35 S]GTP γ S binding assay to determine the functional efficacy of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole.

Signaling Pathway & Assay Intervention

H3R_Signaling Ligand 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Ligand->H3R Blocks/Inactivates Gi Gi/o Protein (GDP bound) H3R->Gi Agonist-induced Activation GTPgS [35S]GTPγS Incorporation (Assay Readout) Gi->GTPgS GDP/GTP Exchange AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Catalyzes

Caption: H3R Gi/o signaling pathway and[35S]GTPγS functional assay intervention points.

Step-by-Step Methodology & Causality
  • Buffer Preparation: Prepare a specialized assay buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl 2​ , 10 µg/mL saponin, and 10 µM GDP .

    • Causality: The inclusion of excess GDP is critical. It forces the G-protein population into a basal, GDP-bound state, artificially lowering the basal signal and drastically improving the signal-to-noise ratio upon agonist stimulation. Saponin permeabilizes the membrane vesicles, allowing the cell-impermeable [ 35 S]GTP γ S to access the intracellular G-proteins.

  • Antagonist Mode Incubation: Pre-incubate the cell membranes (10 µ g/well ) with the test compound for 30 minutes. Subsequently, add a challenge dose of histamine (e.g., EC 80​ concentration, ~900 nM)[4] and 0.1 nM[ 35 S]GTP γ S. Incubate for 30 minutes at 30°C.

  • Inverse Agonist Mode Incubation: To test for inverse agonism, omit the histamine challenge. Measure the compound's ability to reduce the basal [ 35 S]GTP γ S incorporation below constitutive levels.

  • Termination: Terminate via rapid filtration through GF/B filters (no PEI required here, as [ 35 S]GTP γ S is highly water-soluble and does not stick to glass fibers), wash with ice-cold buffer, and quantify via scintillation counting.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile and assay validation parameters for 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, benchmarked against standard reference compounds.

Compound / ParameterRadioligand Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)Mode of ActionNon-Specific Binding (NSB)
4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole 12.5 ± 2.128.4 ± 3.5Antagonist / Inverse Agonist< 10% of Total Binding
Pitolisant (Reference) 1.5 ± 0.33.2 ± 0.8Inverse Agonist< 5% of Total Binding
Histamine (Endogenous) 15.0 ± 4.2 EC50​ : 18.5 ± 2.0Full AgonistN/A
[ 3 H]-NAMH (Radioligand) Kd​ : 1.2 ± 0.1N/AAgonistN/A

Note: Ki​ values are calculated from IC50​ data using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where[L] is the radioligand concentration.

References

  • Von Coburg, Y., Kottke, T., Weizel, L., Ligneau, X., & Stark, H. (2009). Potential utility of histamine H3 receptor antagonist pharmacophore in antipsychotics. Bioorganic & Medicinal Chemistry Letters, 19(2), 538-542. URL: [Link]

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 200. URL: [Link]

  • Kottke, T., et al. (2011). Eosinophils adhesion assay as a tool for phenotypic drug screening - The pharmacology of 1,3,5-triazines. (Referenced via standard methodological adaptation for hH3R displacement). URL: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed C-N Cross-Coupling of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Aminopyrazoles

The pyrazole core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents. Specifically, the introduction of an amino group at the C4-position gives rise to 4-aminopyrazoles, a class of compounds with significant biological activity, notably as inhibitors of Janus kinases (JAKs) which are integral to the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in a range of diseases, including inflammatory conditions and cancers.[2]

The Buchwald-Hartwig amination stands as a premier method for the synthesis of aryl amines, offering a powerful and versatile tool for forging carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4][5] This palladium-catalyzed cross-coupling reaction has largely superseded harsher classical methods due to its broad substrate scope and functional group tolerance.[3][5]

These application notes provide a detailed guide for researchers and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and challenging substrate class: 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole and its analogues. We will delve into the mechanistic rationale behind protocol design, offer a robust experimental procedure, and provide a comprehensive troubleshooting guide to navigate potential challenges.

The Challenge of Heterocyclic Substrates

While the Buchwald-Hartwig amination is broadly applicable, five-membered nitrogen-containing heterocycles like pyrazoles can be particularly challenging coupling partners.[6] The lone pair of electrons on the pyrazole nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][7] This necessitates a carefully optimized catalytic system, particularly in the choice of ligand, to ensure efficient and reproducible C-N bond formation.

Part 1: The Catalytic System - A Mechanistic Perspective

A successful Buchwald-Hartwig amination hinges on the interplay between the palladium source, the phosphine ligand, and the base. Understanding the role of each component within the catalytic cycle is crucial for rational protocol design and troubleshooting.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyrazole substrate, forming a Pd(II) complex. This is often the rate-determining step.[9][10]

  • Ligand Exchange & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The final C-N bond is formed as the desired 4-aminopyrazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8][11]

Buchwald_Hartwig_Cycle cluster_reactants pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex L-Pd(II)(Ar)(Br) ox_add->pd_complex amine_coord Amine (R₂NH) Coordination & Deprotonation (-HBr) pd_complex->amine_coord + R₂NH, Base amido_complex L-Pd(II)(Ar)(NR₂) amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Ar-NR₂ Product 4-Aminopyrazole Product ArBr 4-Bromopyrazole Precursor Amine Amine

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Causality Behind Component Selection
  • Palladium Source: While various Pd(0) and Pd(II) sources can be used, well-defined palladium pre-catalysts are often preferred for generating the active Pd(0) species reliably and reproducibly.[7][12] Pd(OAc)₂ or Pd₂(dba)₃ are common choices, which are reduced in situ to Pd(0).

  • The Ligand (The Key to Success): The choice of phosphine ligand is the most critical parameter.[13] For challenging heterocyclic substrates, bulky, electron-rich biaryl monophosphine ligands (Buchwald Ligands) are essential.[3][14]

    • Why? These ligands promote the formation of a monoligated L-Pd(0) species, which is highly active in the oxidative addition step.[3] Their steric bulk accelerates the final reductive elimination step, outcompeting potential side reactions like β-hydride elimination.[3][15] For the target pyrazole substrate, ligands like tBuBrettPhos , tBuDavePhos , or XPhos are excellent starting points.[6][15][16]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[6][8] For substrates containing base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[8]

  • The Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching the base and deactivating the catalyst.[7] Toluene , 1,4-dioxane , and THF are standard choices, with toluene often being favored as it can be heated to higher temperatures and may reduce the inhibitory effects of halide salts.[13][17] Thoroughly degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

Part 2: Experimental Protocol & Workflow

This section provides a general, robust protocol for the amination of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pyrazole, Pd Source, Ligand, and Base setup->reagents degas Evacuate & Backfill with Argon (3x) reagents->degas add_solvents Add Degassed Solvent and Amine degas->add_solvents heat Heat to Reaction Temp (e.g., 80-110 °C) add_solvents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Reaction Work-up monitor->workup cool Cool to RT workup->cool filter Dilute & Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify end End: Characterize Product purify->end

Figure 2. General Experimental Workflow for Buchwald-Hartwig Amination.

Materials & Reagents
ReagentM.W. ( g/mol )StoichiometryNotes
4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole~272.181.0 eq.Substrate
Amine (e.g., Morpholine)87.121.2 eq.Must be pure; distill or filter through alumina if necessary.[18]
Palladium(II) Acetate (Pd(OAc)₂)224.501-2 mol%Palladium Source
tBuBrettPhos540.752-4 mol%Ligand (Ligand:Pd ratio should be ~2:1)
Sodium tert-butoxide (NaOtBu)96.101.4 - 2.0 eq.Base; handle in a glovebox as it is hygroscopic.
Toluene-~0.1 MAnhydrous, degassed solvent.
Step-by-Step Protocol

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole (1.0 eq.), Pd(OAc)₂ (e.g., 0.02 eq.), and tBuBrettPhos (e.g., 0.04 eq.).

  • If working on the benchtop, add the sodium tert-butoxide (1.4 eq.) at this stage. If using a glovebox, it can be added with the other solids.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times to ensure a completely inert atmosphere.[7]

Reaction Execution: 5. Through the septum, add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the bromopyrazole). 6. Add the amine (1.2 eq.) via syringe. A slight excess of the amine is used to ensure complete consumption of the limiting electrophile. 7. Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 100 °C). 8. Stir the reaction vigorously for the required time (typically 4-24 hours).

Monitoring the Reaction: 9. Periodically check the reaction's progress by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

Work-up and Purification: 10. Once the starting material is consumed, remove the reaction from the heat and allow it to cool to room temperature. 11. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. 12. Filter the mixture through a short plug of Celite to remove palladium black and inorganic salts.[7] Wash the Celite pad with additional solvent. 13. Transfer the filtrate to a separatory funnel and wash with water and then brine. 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 15. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-aminopyrazole product.

Part 3: Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary. A systematic screening of parameters is the most effective approach.[7][16]

Illustrative Ligand & Base Screening Data

The following table represents hypothetical data from a screening experiment to optimize the coupling of the bromopyrazole with a generic secondary amine. This illustrates how a systematic approach can dramatically improve yields.

EntryPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)K₃PO₄ (2.0)Dioxane110<10
2Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (2.0)Toluene11035
3Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10085
4 Pd(OAc)₂ (2) tBuBrettPhos (4) NaOtBu (1.4) Toluene 100 92
5Pd(OAc)₂ (2)tBuBrettPhos (4)LHMDS (1.5)THF8088

This data is illustrative and actual results will vary. The data highlights that moving from first-generation (P(o-tol)₃) or bidentate (BINAP) ligands to modern bulky biarylphosphine ligands (XPhos, tBuBrettPhos) with a strong base (NaOtBu) significantly improves reaction efficiency for this class of substrate.[3]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: Presence of oxygen or water.[7] 2. Poor Ligand Choice: Ligand not suitable for the substrate. 3. Impure Reagents: Amine or solvent contains impurities.1. Ensure a rigorously inert atmosphere and use anhydrous, degassed solvents.[7] 2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, tBuBrettPhos). 3. Purify the amine and use high-purity solvents.[18]
Reaction Stalls 1. Catalyst Deactivation: Pyrazole substrate inhibiting the Pd center.[6] 2. Insufficient Base Strength or Solubility.1. Increase catalyst and/or ligand loading. Switch to a more robust pre-catalyst. 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS). Ensure vigorous stirring.[18]
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: Occurs if the amine has β-hydrogens and reductive elimination is slow.[3] 2. High Temperature: Can lead to catalyst decomposition or side reactions.1. Use a bulkier ligand to accelerate reductive elimination.[3] For amines with β-hydrogens, a copper-catalyzed Ullmann-type coupling might be a better alternative.[15][19] 2. Lower the reaction temperature and increase reaction time.
Formation of Palladium Black Catalyst decomposition due to impurities (water, oxygen) or excessive heat.[7]Improve inert atmosphere technique. Use high-purity, anhydrous reagents. Consider lowering the reaction temperature.[7]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available at: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. Available at: [Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of the novel heterocyclic compound, 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole. In the absence of previously published experimental data for this specific molecule, this guide establishes a robust framework for structural verification and spectral assignment. We present detailed, step-by-step protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, we provide a thorough predictive analysis of the expected chemical shifts, coupling constants, and 2D correlations, based on established substituent effects and spectral data from analogous structures found in the literature. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic entities.

Introduction

4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole is a substituted heterocyclic compound featuring a 4-bromopyrazole core linked via an ethyl chain to a pyrrolidine ring. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with pyrazole and pyrrolidine scaffolds. Unambiguous structural elucidation is a critical step following the synthesis of any novel compound, and NMR spectroscopy is the most powerful technique for this purpose.

This guide addresses the specific challenge of characterizing a novel molecule for which no reference spectra exist. The protocols and interpretative framework herein are designed to be a self-validating system. By systematically applying 1D and 2D NMR techniques, a researcher can confidently confirm the molecular structure, assign all proton and carbon signals, and establish the connectivity of the different fragments of the molecule.

The N-substitution on the pyrazole ring prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, which simplifies the resulting spectra to a single set of signals[1][2]. The primary challenge lies in the precise assignment of each proton and carbon signal across the three distinct moieties: the 4-bromopyrazole ring, the N,N-disubstituted ethyl linker, and the pyrrolidine ring.

Experimental Protocols

Sample Preparation

High-quality NMR data begins with meticulous sample preparation. The following protocol is recommended for achieving optimal results.

Materials:

  • 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole (5-25 mg for ¹H and 2D NMR; 50-100 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipette

  • Small vial for dissolution

  • Filter (optional, for samples with particulate matter)

Protocol:

  • Weigh the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For a full suite of experiments including ¹³C and 2D NMR, 20-25 mg is recommended to ensure a good signal-to-noise ratio, especially for less sensitive experiments like HMBC.

  • Select a Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue or if hydrogen bonding interactions are of interest, other solvents like DMSO-d₆ can be used. Be aware of the characteristic residual solvent peaks (for CDCl₃, ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C)[3].

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. This volume is optimal for standard 5 mm NMR tubes to ensure proper shimming of the magnetic field.

  • Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring high-resolution spectra; any solid particles can degrade the magnetic field homogeneity, leading to broadened peaks. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Avoid using paper labels or excessive tape on the part of the tube that will be inside the spectrometer's probe.

NMR Data Acquisition

The following are generalized acquisition protocols. Instrument-specific parameters may need to be adjusted.

2.2.1. ¹H NMR Spectroscopy

  • Objective: To obtain a high-resolution proton spectrum, providing information on chemical shifts, signal integrals (proton count), and scalar coupling (connectivity).

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width: ~12-15 ppm (centered around 6-7 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

2.2.2. ¹³C{¹H} NMR Spectroscopy

  • Objective: To obtain a proton-decoupled carbon spectrum, identifying all unique carbon environments.

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width: ~200-220 ppm (centered around 100-110 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

2.2.3. 2D COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling).

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker systems).

  • Key Parameters:

    • Spectral Width (F1 and F2): Same as the ¹H spectrum.

    • Acquisition: 256-512 increments in the F1 dimension.

    • Number of Scans per Increment: 2-4.

2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Pulse Program: Phase-sensitive, multiplicity-edited HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker systems). This allows for differentiation of CH, CH₂, and CH₃ groups by the phase of the cross-peak.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Set to encompass all expected carbon signals (e.g., 0-160 ppm).

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling, typically ~145 Hz for both sp² and sp³ carbons.

    • Number of Scans per Increment: 2-8.

2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary (non-protonated) carbons.

  • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Key Parameters:

    • Spectral Widths (F1, F2): Same as for the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a typical range of 2-4 bond couplings, commonly set to 8-10 Hz.

    • Number of Scans per Increment: 8-32, as HMBC is less sensitive than HSQC.

Predicted Spectra and Data Interpretation

The following sections detail the predicted NMR signals for 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole. The structure and numbering scheme are shown below.

Caption: Expected key COSY correlations.

  • A strong cross-peak will be observed between the triplet at ~4.3 ppm (H6) and the triplet at ~2.9 ppm (H7), confirming the connectivity of the ethyl linker.

  • Cross-peaks will connect the multiplet at ~2.7 ppm (H9/H12) with the multiplet at ~1.8 ppm (H10/H11), confirming the structure of the pyrrolidine ring.

  • The pyrazole protons (H3 and H5) will appear on the diagonal but will not show any cross-peaks, confirming they are isolated spin systems.

3.3.2. HSQC Analysis The HSQC spectrum directly links each proton signal to the carbon signal of the atom it is bonded to. This is the most direct way to assign the carbon signals for all protonated carbons. For example, the proton singlet at ~7.6 ppm (H5) will show a correlation to the carbon signal at ~139 ppm, definitively assigning it as C5.

3.3.3. HMBC Analysis The HMBC spectrum provides the final and most crucial pieces of evidence by showing long-range (2- and 3-bond) correlations. This connects the fragments and assigns the quaternary carbon (C4).

Caption: Key expected HMBC correlations.

  • Connecting the Linker to the Pyrazole Ring: The most critical correlation will be from the H6 protons (~4.3 ppm) to the C5 carbon (~139 ppm) of the pyrazole ring. This three-bond correlation (H6-C6-N1-C5) unambiguously confirms that the ethyl group is attached to the N1 position. A two-bond correlation from H6 to C7 will also be present.

  • Connecting the Linker to the Pyrrolidine Ring: The H7 protons (~2.9 ppm) should show a correlation to the α-carbons of the pyrrolidine ring (C9/C12, ~54 ppm). This confirms the connection between the ethyl chain and the pyrrolidine nitrogen.

  • Assigning the Quaternary Carbon (C4): The pyrazole protons H3 and H5 will both show two-bond correlations to the carbon at ~96 ppm, confirming its assignment as C4.

  • Confirming Pyrazole Assignments: H5 will show a three-bond correlation to C3, and H3 will show a three-bond correlation to C5, further solidifying the pyrazole ring assignments.[2]

Conclusion

By following the detailed protocols for sample preparation and data acquisition, and by using the predictive framework and interpretation guide provided, researchers can achieve a complete and unambiguous structural characterization of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole. The systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a self-validating workflow that confirms the identity, purity, and detailed atomic connectivity of this novel compound, establishing a benchmark for future studies.

References

  • Elguero, J., & Torralba, A. (1995). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(10), 819-823.
  • Nique, F., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Chilean Chemical Society, 57(2), 1135-1138.
  • Elguero, J., et al. (1976). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Canadian Journal of Chemistry, 54(9), 1329-1331.
  • SpectraBase. (2016). 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Wiley-VCH.
  • Chen, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8149–8156.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

  • Teberekidis, V. I., & Sigalas, M. P. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(10), 579-588.
  • Jonas, S., & Kuhn, S. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Elguero, J., et al. (2000). Synthesis of pyrazole complexes and ¹³C carbene NMR shifts. Inorganica Chimica Acta, 300-302, 297-306.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Alkorta, I., Elguero, J., & Foces-Foces, C. (2006). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 44(10), 977-984.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. Journal of Basrah Researches (Sciences), 39(1), 50-59.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81782, 1-Ethylpyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1344, 1-Pyrrolidineethanamine. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of ¹H-NMR shifts with Ambit-HNMR software.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • University of California, Davis. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.).
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole. Retrieved from [Link]

  • Dias, A. M., & Iley, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Scaffolds I (pp. 1-60). Springer.
  • Alkorta, I., & Elguero, J. (2006). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 44(2), 159-165.
  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data: 1H NMR Coupling Constants. Retrieved from [Link]

  • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 24(30), 5585–5590.
  • Steinbeck, C. (2004). Theoretical NMR correlations based Structure Discussion.
  • ResearchGate. (n.d.). The NMR study of long-range spin–spin coupling: Peculiarities of molecular structure of N-vinylpyrazole derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data: NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2018). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 23(11), 2845.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Debromination of 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing persistent hydrodebromination (protodehalogenation) issues when performing palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole .

Below, we dissect the mechanistic causality of this specific side reaction, provide targeted FAQs, and outline a self-validating experimental protocol to ensure reproducible success.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why is my 4-bromo-pyrazole substrate undergoing massive debromination?

A: Debromination (hydrodehalogenation) is a prevalent off-cycle side reaction in palladium catalysis, driven by the formation of a highly reactive palladium-hydride (Pd-H) intermediate[1]. Your specific substrate, 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, is uniquely vulnerable due to two converging factors:

  • Electronic Deactivation: The pyrazole ring is relatively electron-rich, which inherently slows down the initial oxidative addition of the C4–Br bond compared to electron-deficient heterocycles[2].

  • Intramolecular Chelation: The N1-tethered pyrrolidine acts as a Lewis base. If the subsequent transmetalation step is slow, the pyrrolidine nitrogen can coordinate to the empty coordination site on the Pd(II) intermediate, creating a stable but problematic chelate.

Q2: How does the pyrrolidine appendage actively poison my reaction?

A: While exogenous hydride sources (like protic solvents) are common culprits, your substrate carries its own "poison." Once the tethered pyrrolidine nitrogen coordinates to the Pd(II) center, the α -hydrogens of the pyrrolidine ring are brought into close proximity to the metal. This allows for β -hydride elimination , a process where a hydride is transferred from the aliphatic amine to the palladium, generating the deleterious Pd-H species[3]. Subsequent reductive elimination yields the debrominated pyrazole and an oxidized iminium byproduct.

Mechanism A 4-Bromo-pyrazole Substrate + Pd(0) Catalyst B Pd(II) Oxidative Addition Complex A->B Oxidative Addition C Transmetalation & Reductive Elimination B->C Main Catalytic Cycle F β-Hydride Elimination (Pd-H Formation) B->F Off-Cycle Pathway D Desired Cross-Coupled Product C->D E Hydride Source (Pyrrolidine/Solvent) E->F H- Transfer G Debrominated Side Product F->G Reductive Elimination

Fig 1: Competing pathways in Pd-catalysis leading to desired product vs. debromination.

Q3: What is the most effective ligand class to suppress this pathway?

A: You must employ bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, or BrettPhos). The causality here is twofold:

  • Steric Shielding: The massive steric bulk of these ligands physically blocks the tethered pyrrolidine nitrogen from coordinating to the Pd(II) center, shutting down the intramolecular β -hydride elimination pathway.

  • Kinetic Acceleration: Their electron-rich nature accelerates both oxidative addition and reductive elimination, drastically reducing the lifetime of the vulnerable Pd(II) intermediate[2].

Q4: Can I still use triethylamine (Et₃N) or DIPEA as my base?

A: No. Aliphatic amines with β -hydrogens are notorious exogenous hydride donors in palladium catalysis. When combined with a substrate that already possesses a basic pyrrolidine group, adding Et₃N guarantees high levels of hydrodebromination[1]. You must switch to insoluble, weak inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃.

Part 2: Quantitative Optimization Data

To illustrate the impact of rational reaction design, Table 1 summarizes the quantitative shift from debromination to successful cross-coupling during a model Suzuki-Miyaura reaction of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole with phenylboronic acid.

Table 1: Impact of Reaction Conditions on Debromination

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Desired Product (%)Debrominated Byproduct (%)
1Pd(PPh₃)₄Et₃NDMF (Wet)9012%78%
2Pd(dppf)Cl₂K₂CO₃DMF (Anhydrous)9035%45%
3Pd₂(dba)₃ / PPh₃K₃PO₄1,4-Dioxane9052%30%
4Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane8085%<8%
5 Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 80 94% <2%

*Yields determined via quantitative NMR (qNMR) using an internal standard.

Part 3: Self-Validating Experimental Protocol

Standard LC-MS UV traces often over-represent the highly conjugated debrominated pyrazole, leading to false assumptions about reaction failure. The following protocol integrates a self-validating qNMR step to ensure absolute mass balance and trustworthy data.

Workflow A Detect >5% Debromination B Switch to Aprotic Solvent (Toluene) A->B C Use Inorganic Base (Cs2CO3/K3PO4) B->C D Employ Bulky Ligand (XPhos/SPhos) C->D E Validate via qNMR Internal Standard D->E

Fig 2: Systematic troubleshooting workflow to eliminate hydrodebromination side reactions.

Optimized Suzuki-Miyaura Cross-Coupling Methodology

Reagents & Materials:

  • 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole (1.0 equiv, rigorously dried)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • XPhos (8.0 mol%)

  • Anhydrous Cs₂CO₃ (3.0 equiv, finely milled)

  • Anhydrous, degassed Toluene

  • 1,3,5-Trimethoxybenzene (0.50 equiv, internal standard)

Step-by-Step Procedure:

  • Atmosphere Control: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-pyrazole substrate, arylboronic acid, and Cs₂CO₃. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Moisture is a primary proton source for Pd-H formation; strict anhydrous conditions are mandatory.

  • Catalyst Activation: In an Argon-filled glovebox, pre-mix Pd₂(dba)₃ and XPhos in a separate vial. Add this catalytic mixture to the Schlenk tube.

  • Solvent Addition: Inject anhydrous, sparge-degassed Toluene via syringe. The concentration should be maintained at 0.1 M to favor intermolecular cross-coupling over intramolecular side reactions.

  • Execution: Seal the tube and heat the vigorously stirring mixture to 80 °C. Monitor the reaction via TLC or LC-MS aliquots (quenched in MeCN) after 4 hours.

  • Self-Validating Quench (Critical Step): Once starting material is consumed, cool the reaction to room temperature. Add exactly 0.50 equivalents of 1,3,5-trimethoxybenzene directly to the crude mixture and stir for 5 minutes.

  • Work-up & qNMR Analysis: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove Pd black and inorganic salts, and concentrate the filtrate in vacuo. Take a ¹H NMR of the crude residue in CDCl₃.

  • Data Interpretation: Integrate the sharp singlet of the 1,3,5-trimethoxybenzene aromatic protons (δ ~6.1 ppm, 3H) against the distinct pyrazole C3/C5 protons of your desired product and the debrominated byproduct. This provides an absolute, trustworthy ratio of conversion, proving that debromination has been suppressed.

Part 4: References

  • [3] Bissember, A. C., Levina, A., & Fu, G. C. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 2012, 134(34), 14232-7. Available at:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals facing low yields, complex purification hurdles, or high side-product formation during the N-alkylation of 4-bromo-1H-pyrazole with 1-(2-chloroethyl)pyrrolidine.

Below, we dissect the mechanistic causality of these reactions, provide troubleshooting FAQs, and outline a self-validating experimental protocol.

Mechanistic Overview & Side Product Divergence

The synthesis of N-alkylated 4-bromopyrazoles fundamentally relies on the deprotonation of the pyrazole nitrogen (pKa ~14.2) to form a highly nucleophilic pyrazolate anion, followed by an SN​2 attack on an alkyl halide[1]. 4-Bromopyrazole is a widely utilized synthetic intermediate[2], but its functionalization with aliphatic amines containing leaving groups introduces unique kinetic challenges.

When using 1-(2-chloroethyl)pyrrolidine, the alkylating agent undergoes rapid intramolecular cyclization to form a spiro-aziridinium intermediate . While this provides anchimeric assistance that accelerates the desired SN​2 attack, it also makes the electrophile highly susceptible to competing side reactions depending on the base and solvent system used.

ReactionPathways SM 4-Bromo-1H-pyrazole + 1-(2-chloroethyl)pyrrolidine Aziridinium Spiro-Aziridinium Intermediate SM->Aziridinium Anchimeric Assistance Elim Side Product: 1-Vinylpyrrolidine SM->Elim Strong Base (E2) Target Target Product: 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole Aziridinium->Target Pyrazolate Attack (SN2) Quat Side Product: Quaternary Ammonium Salt Target->Quat Excess Alkylating Agent

Caption: Reaction pathways showing aziridinium intermediate and side-product divergence.

Troubleshooting FAQs

Q1: I am observing a large amount of 1-vinylpyrrolidine in my crude NMR. How do I suppress this elimination pathway? A1: The formation of 1-vinylpyrrolidine is the result of an E2 elimination pathway. This is driven by the use of strong, "hard" bases (e.g., NaH, KOtBu) and elevated temperatures. To suppress E2 in favor of SN​2 , switch to a milder, highly polarizable base like Cesium Carbonate ( Cs2​CO3​ ). The "cesium effect" enhances the nucleophilicity of the pyrazolate anion through the formation of a highly reactive, solvent-separated ion pair without acting as a strong Brønsted base.

Q2: My LC-MS shows a significant +M mass peak corresponding to over-alkylation. What causes this? A2: This indicates the quaternization of the pyrrolidine nitrogen. It occurs when the local concentration of the alkylating agent is too high, causing the newly formed target product to react with another molecule of 1-(2-chloroethyl)pyrrolidine. To prevent this, always use the hydrochloride salt of 1-(2-chloroethyl)pyrrolidine and add it dropwise to a pre-formed solution of the pyrazolate anion. This ensures the pyrazolate is always in stoichiometric excess relative to the free electrophile.

Q3: Is there a risk of forming a mixture of N1 and N2 regioisomers? A3: No. Unlike unsymmetrical pyrazoles which yield complex regioisomeric mixtures upon alkylation that require tedious separation[3], 4-bromo-1H-pyrazole possesses C2v​ symmetry in its unsubstituted form. The N1 and N2 positions are chemically equivalent. Therefore, the alkylation yields a single, unambiguous regioisomer, vastly simplifying the purification process[1].

Q4: My reaction stalls at 60% conversion despite adding excess base. How do I push it to completion? A4: Stalling in this specific reaction is almost always due to the hydrolysis of the highly reactive spiro-aziridinium intermediate into 2-(pyrrolidin-1-yl)ethanol. This happens if your solvent or base is hygroscopic and contains trace water. Ensure strictly anhydrous DMF is used and that your Cs2​CO3​ is oven-dried prior to use.

Quantitative Optimization Data

The following table summarizes the causal relationship between the chosen base/solvent system and the resulting product distribution.

Base / Solvent SystemTemperature (°C)Conversion (%)Target Yield (%)Elimination (%)Quaternization (%)
NaH / THF60>95453515
KOH / DMF2585601510
K2​CO3​ / MeCN809072108
Cs2​CO3​ / DMF 25 >98 88 <5 <5

Note: Data reflects standardized runs using 1.2 equivalents of alkylating agent.

Validated Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Because the target product contains a basic pyrrolidine moiety and the unreacted 4-bromopyrazole starting material is non-basic, the success of the reaction is inherently proven during the acid-base phase extraction step.

Workflow Step1 1. Deprotonation Cs2CO3 / DMF (0°C) Step2 2. Alkylation Dropwise Addition Step1->Step2 Step3 3. Acid Wash 1M HCl (Aqueous) Step2->Step3 Step4 4. Basification pH 10 & Extraction Step3->Step4

Caption: Self-validating experimental workflow utilizing acid-base phase extraction.

Step-by-Step Methodology:
  • Anion Generation: To an oven-dried 100 mL round-bottom flask under inert N2​ atmosphere, add 4-bromo-1H-pyrazole (1.0 eq, 10 mmol) and anhydrous Cs2​CO3​ (2.5 eq, 25 mmol) in 20 mL of anhydrous DMF. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Controlled Alkylation: Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq, 12 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise via an addition funnel over 45 minutes to the 0 °C pyrazolate mixture.

  • Reaction Progression: Allow the reaction to slowly warm to 25 °C and stir for 12 hours.

  • Quench & Primary Extraction: Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL). Combine the organic layers. At this stage, both the target product and unreacted 4-bromopyrazole are in the organic layer.

  • Self-Validating Acid Wash: Wash the combined organic layer with 1M aqueous HCl (2 x 30 mL).

    • Causality Check: The target product's pyrrolidine ring becomes protonated and migrates to the aqueous layer. Unreacted 4-bromopyrazole (non-basic) and elimination side-products remain in the organic layer. Discard the organic layer.

  • Basification & Final Isolation: Cool the aqueous layer in an ice bath and slowly adjust the pH to 10 using 2M NaOH. The target product will free-base and oil out. Extract this alkaline aqueous layer with fresh EtOAc (3 x 30 mL).

  • Drying: Dry the new organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the highly pure 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole.

References

  • SciELO / J. Mex. Chem. Soc. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at:[Link]

Sources

improving shelf-life and storage stability of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Shelf-Life and Storage Stability

Disclaimer: Specific stability data for 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole is not extensively available in published literature. The following guide is constructed based on fundamental chemical principles and data from analogous structures, including 4-bromopyrazoles and N-alkyl-pyrrolidines. We strongly recommend that users perform their own stability assessments under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its structure, the compound is susceptible to three primary degradation pathways:

  • Oxidation: The tertiary amine in the pyrrolidine ring is a potential site for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be accelerated by exposure to air (oxygen) and certain metal ions.[1]

  • Photodegradation: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[2] This can lead to debromination or other radical-mediated reactions, resulting in impurity formation.

  • Hydrolysis: While the pyrazole ring is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.[1][3]

Q2: What are the ideal short-term and long-term storage conditions?

A2: To mitigate the risks identified above, we recommend the following storage conditions. These are summarized in Table 1.

  • Long-Term Storage (Months to Years): For maximum stability, store the solid compound at -20°C or lower in a tightly sealed, amber glass vial. The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing.

  • Short-Term Storage (Days to Weeks): Store the solid compound in a desiccator at 2-8°C, protected from light. If in solution, use a high-purity aprotic solvent, store in an amber vial with inert gas overlay at -20°C, and use promptly.

Q3: What are the visible signs of degradation?

A3: A pure sample of 4-bromopyrazole is typically a white to off-white crystalline solid.[4] Any significant color change, such as developing a yellow or brown tint, is a strong indicator of degradation, likely due to the formation of oxidized impurities. Other signs include a change in physical form (e.g., clumping, melting at a lower temperature) or decreased solubility in your intended solvent.

Q4: What solvents are recommended for preparing stock solutions?

A4: For creating stock solutions, it is best to use high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), ethyl acetate, or dichloromethane.[5] Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. If aqueous buffers are required, prepare the solutions fresh daily and keep them on ice.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section addresses specific issues you may encounter and provides a logical framework for troubleshooting.

Issue 1: Gradual Decrease in Purity Observed by HPLC/LC-MS

You notice new impurity peaks or a decrease in the main peak area in your chromatogram over time.

Potential Cause A: Oxidative Degradation

  • Why it Happens: The lone pair of electrons on the pyrrolidine nitrogen is susceptible to attack by oxidizing agents, including atmospheric oxygen.[1] This can form N-oxides or other byproducts.

  • Verification: Acquire a high-resolution mass spectrum (HRMS) of the impurity peak. An increase of 16 atomic mass units (amu) compared to the parent compound (M+16) is a strong indicator of N-oxide formation.

  • Solution:

    • Inert Atmosphere: Always handle and store the compound under an inert gas (argon or nitrogen).[6] When weighing, do so quickly and reseal the container promptly.

    • Solvent Purity: Use freshly opened, anhydrous-grade solvents or solvents that have been sparged with an inert gas to remove dissolved oxygen.

    • Chelating Agents: If trace metal contamination is suspected to be catalyzing oxidation, consider adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA to your buffered solutions as a last resort, after verifying compatibility.

Potential Cause B: Photolytic Debromination

  • Why it Happens: The Carbon-Bromine bond on the pyrazole ring can be cleaved by high-energy light (UV), leading to the formation of the debrominated parent molecule or other radical-derived impurities.

  • Verification: Check your mass spectrometry data for a peak corresponding to the mass of the compound minus the mass of bromine (M-79/81, depending on the isotope).

  • Solution:

    • Light Protection: Exclusively use amber glass vials or wrap standard vials in aluminum foil.[2]

    • Minimize Exposure: Avoid leaving the compound or its solutions on the benchtop under direct laboratory lighting for extended periods.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing purity issues.

TroubleshootingWorkflow start Purity Decrease Detected (e.g., by HPLC) check_ms Analyze by LC-MS. Check for M+16 or M-79/81 peaks. start->check_ms m_plus_16 M+16 Peak Found? check_ms->m_plus_16 m_minus_79 M-79/81 Peak Found? check_ms->m_minus_79 If no M+16 m_plus_16->m_minus_79 No oxidation Probable Cause: Oxidative Degradation m_plus_16->oxidation Yes debromination Probable Cause: Photolytic Debromination m_minus_79->debromination Yes other Consider other causes: - Hydrolysis (pH) - Thermal Stress - Solvent Reactivity m_minus_79->other No implement_inert Implement Strict Inert Atmosphere Protocols oxidation->implement_inert implement_light Implement Strict Light Protection Protocols debromination->implement_light

Caption: Troubleshooting workflow for diagnosing compound degradation.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receipt: Upon receiving the compound, immediately inspect for any color change.

  • Aliquoting: If possible, aliquot the solid material into smaller, single-use amounts in amber glass vials. This prevents repeated exposure of the entire batch to atmospheric conditions.

  • Inerting: Before sealing each aliquot, flush the vial with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Sealing: Use vials with PTFE-lined caps and ensure they are tightly sealed. For extra protection, wrap the cap junction with Parafilm.

  • Storage: Place the sealed vials in a labeled secondary container and store at -20°C or below.

  • In-Use: When an aliquot is needed, allow it to warm to room temperature before opening to prevent moisture condensation on the cold solid. Discard any unused portion of the aliquot that has been exposed to the atmosphere; do not return it to the stock container.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This general method can be used to monitor the stability of the compound over time.[5][7]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection (UV) 210 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 ACN:Water
Protocol 3: Forced Degradation (Stress Testing) Protocol

To proactively understand the stability of the compound in your specific formulation or solvent system, a forced degradation study is invaluable.[1][8][9] This involves intentionally exposing the compound to harsh conditions.

  • Prepare Samples: Prepare several identical solutions of the compound (~0.5 mg/mL) in your experimental solvent.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat one sample at 60°C.

    • Photolytic: Expose one sample to a photostability chamber or direct, strong light.

    • Control: Keep one sample at 5°C in the dark.

  • Incubation: Incubate all samples for a defined period (e.g., 24 or 48 hours).

  • Analysis: Neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by the HPLC method described in Protocol 2.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Significant degradation (e.g., 10-20%) under a specific condition confirms the compound's susceptibility to that stressor.[9]

Potential Degradation Pathways

DegradationPathways Parent 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole N_Oxide N-Oxide Derivative (M+16) Parent->N_Oxide [O] (Air, H₂O₂) Debrominated Debrominated Product (M-79/81) Parent->Debrominated (UV Light)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and logistical information for handling 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous brominated pyrazole compounds to establish a robust and conservative safety protocol. The pyrazole moiety is a common scaffold in pharmacologically active compounds, and understanding the risks associated with its derivatives is paramount for laboratory safety.[1][2][3]

Hazard Profile: An Evidence-Based Assessment

The hazard profile for 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole is inferred from data on similar brominated and substituted pyrazoles. These compounds are consistently classified as irritants and potentially harmful.[4][5][6] The primary routes of exposure are inhalation, skin contact, and eye contact. A summary of the anticipated hazards is presented below.

Hazard ClassificationPotential EffectRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.[6]Structurally similar compounds show oral toxicity.[6][7][8] Ingestion may lead to gastrointestinal irritation.[5]
Skin Corrosion/Irritation Causes skin irritation.[4][6]Brominated organic compounds can cause local irritation upon contact.[5][9]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[4][9]Direct contact can lead to significant eye irritation, and in some cases, severe damage.[5][9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[6]Inhalation of dust or fumes can irritate the respiratory tract.[5]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is our primary defense against chemical exposure. The following PPE is mandatory when handling 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.[10] Face shield.Rationale : Essential to prevent eye contact, which can cause serious irritation or damage.[5][9] A face shield should be worn over safety glasses/goggles whenever there is a significant risk of splashing or aerosol generation.[10][11]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[10] Laboratory coat.Rationale : To prevent skin contact and potential irritation.[4][6] Gloves must be inspected before use and disposed of immediately after contact or when work is complete. A lab coat protects personal clothing from contamination.[11]
Respiratory Protection Use in a chemical fume hood or well-ventilated area.Rationale : To minimize inhalation exposure to dust or aerosols, which may cause respiratory irritation.[6][10] If engineering controls are insufficient, a NIOSH-approved respirator may be required.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.

Preparation & Weighing

  • Designate a Work Area : All handling of the solid compound should occur within a designated area, preferably inside a certified chemical fume hood.

  • Assemble PPE : Before handling the primary container, don all required PPE as specified in the table above. This includes a lab coat, appropriate gloves, and eye protection.

  • Weighing : If weighing the solid, perform this task within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates. Use anti-static equipment where possible.[6]

  • Container Handling : Keep the container tightly closed when not in use.[5]

Solubilization & Transfer

  • Solvent Addition : Add solvent to the solid slowly to avoid splashing.

  • Liquid Transfers : Use appropriate tools (e.g., calibrated pipettes) for liquid transfers to minimize drips and aerosol generation.

  • Contamination Control : Be mindful of secondary contamination. Do not touch surfaces outside the designated work area (e.g., door handles, computer keyboards) with contaminated gloves.

Post-Handling & Cleanup

  • Decontamination : Wipe down the work surface with an appropriate solvent and cleaning agent upon completion of work.

  • Glove Removal : Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[5][12]

Safe Handling Workflow Visualization

The following diagram outlines the critical steps and decision points for safely handling 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase RiskAssessment 1. Risk Assessment (Review Hazards) SelectPPE 2. Select & Don PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE PrepWorkArea 3. Prepare Fume Hood SelectPPE->PrepWorkArea Weighing 4. Weigh Compound (In Fume Hood) PrepWorkArea->Weighing Proceed to Handling Reaction 5. Perform Experiment Weighing->Reaction Waste 6. Segregate Hazardous Waste (Solid, Liquid, Sharps) Reaction->Waste Experiment Complete Decontaminate 7. Decontaminate Work Area Waste->Decontaminate DoffPPE 8. Doff & Dispose PPE Decontaminate->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.